3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a 1,3,4-thiadiazole derivative characterized by a brominated benzamide moiety at position 2 of the thiadiazole ring and a sulfanyl-linked carbamoylmethyl-4-ethoxyphenyl group at position 4. The 3-bromobenzamide substituent introduces halogen bonding capabilities, while the 4-ethoxyphenyl group may enhance solubility and metabolic stability compared to purely lipophilic analogs.
Properties
IUPAC Name |
3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3S2/c1-2-27-15-8-6-14(7-9-15)21-16(25)11-28-19-24-23-18(29-19)22-17(26)12-4-3-5-13(20)10-12/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZZTEKMHKVMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then functionalized with a bromine atom and further reacted with 4-ethoxyphenyl isocyanate to introduce the carbamoyl group. Finally, the benzamide moiety is attached through a coupling reaction with 3-bromobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary or secondary amines.
Scientific Research Applications
Antiviral Activity
Research indicates that thiadiazole derivatives, similar to 3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit promising antiviral properties. These compounds have shown efficacy against various viruses by inhibiting viral replication and interfering with viral entry mechanisms. For instance, studies have documented that modifications in the thiadiazole scaffold can enhance antiviral activity significantly, demonstrating potential against pathogens such as dengue virus and others .
Anti-inflammatory Potential
The compound's structure suggests possible anti-inflammatory properties. Preliminary studies have indicated that related compounds can modulate inflammatory pathways, potentially reducing cytokine release and improving conditions associated with chronic inflammation . This application is particularly relevant in the context of diseases like inflammatory bowel disease (IBD), where controlling inflammation is crucial for patient management.
Antimicrobial Properties
The presence of the thiadiazole moiety in the compound has been linked with antimicrobial activity. Compounds within this class have been evaluated for their effectiveness against a range of bacterial strains and fungi, showing significant inhibition of growth at various concentrations . This makes them suitable candidates for developing new antimicrobial agents amid rising antibiotic resistance.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of thiadiazole derivatives:
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and bromine atom can play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Physicochemical and Pharmacokinetic Insights
- Solubility : The 4-ethoxyphenyl group introduces an electron-donating ethoxy moiety, likely enhancing aqueous solubility relative to lipophilic 4-bromophenyl or methylphenyl substituents (e.g., ).
- Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized via nucleophilic substitution or condensation reactions, suggesting viable routes for the target’s preparation.
Crystallographic and Conformational Data
Compounds like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () adopt butterfly-shaped conformations, with thiadiazole rings forming dihedral angles (~46°). The target’s ethoxyphenyl group may induce distinct packing patterns or intramolecular hydrogen bonds, impacting bioavailability.
Biological Activity
3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature concerning its biological activities, including antitumor effects, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a thiadiazole moiety, which is known for its diverse biological activities. The presence of bromine and ethoxy groups contributes to its chemical reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Key findings include:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing thiadiazole rings have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, related compounds have demonstrated inhibitory effects on α-glucosidase, which is relevant for diabetes management. The IC50 values for these compounds ranged from 31.23 μM to 213.50 μM, showing promising results compared to standard inhibitors like acarbose .
- Mechanistic Studies : Mechanistic investigations have revealed that such compounds can alter enzyme conformation and activity through various biochemical pathways. Fluorescence quenching and molecular docking studies suggest that these compounds bind effectively to active sites of target enzymes .
Case Study 1: Antitumor Effects
In a study focusing on the antitumor potential of thiadiazole derivatives, it was found that a related compound exhibited an IC50 of 12 μM against breast cancer cell lines. This suggests that modifications in the thiadiazole structure can enhance cytotoxicity against specific cancer types .
Case Study 2: Enzyme Inhibition
A series of benzamide derivatives were synthesized and screened for α-glucosidase inhibition. Among them, one derivative showed an IC50 of 0.35 μM, indicating high potency compared to traditional inhibitors . This highlights the potential of thiadiazole-containing benzamides in developing new therapeutic agents for managing diabetes.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
